(3S,6S)-6-Methylmorpholine-3-carboxylic acid

asymmetric synthesis chiral building blocks stereochemical purity

(3S,6S)-6-Methylmorpholine-3-carboxylic acid features two defined stereocenters critical for diastereoselective synthesis. As a proline surrogate, its 3S chirality directs β-turn nucleation; the 6-methyl group adds conformational constraint and lipophilicity (ΔlogP ~+0.5–0.8). Unlike racemic batches, this enantiopure building block eliminates stereochemical ambiguity—vital for reproducible SAR and multi-step asymmetric synthesis. The COOH group enables amide coupling; the secondary amine permits N-functionalization without C3 epimerization. Supplied as free base or HCl salt.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B11750939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-6-Methylmorpholine-3-carboxylic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1CNC(CO1)C(=O)O
InChIInChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
InChIKeyBIOFPDNBUUHVRE-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3S,6S)-6-Methylmorpholine-3-carboxylic acid Is a Defined Chiral Building Block for Pharmaceutical Synthesis


(3S,6S)-6-Methylmorpholine-3-carboxylic acid (CAS 1807937-15-0) is a chiral morpholine derivative featuring a six-membered heterocyclic ring with one nitrogen and one oxygen atom, a carboxylic acid group at the 3-position, and a methyl substituent at the 6-position [1]. The compound possesses two defined atom stereocenters (3S,6S configuration) and has a molecular weight of 145.16 g/mol [1]. It is commercially supplied as a hydrochloride salt (CAS 1820574-21-7) with a specified purity of 95% . Morpholine-3-carboxylic acid scaffolds are established as proline surrogates in peptide chemistry, where stereochemistry at the 3-position governs β-turn nucleation propensity [2]. The 6-methyl group introduces a second stereocenter, doubling the number of possible stereoisomers to four and making stereochemical selection critical for reproducible asymmetric synthesis outcomes.

Critical Procurement Risks When Substituting (3S,6S)-6-Methylmorpholine-3-carboxylic acid with Alternative Stereoisomers or Racemates


The 6-methylmorpholine-3-carboxylic acid scaffold contains two independent stereocenters, producing four distinct stereoisomers: (3S,6S), (3R,6R), (3S,6R), and (3R,6S). Each isomer carries a unique CAS number and is cataloged as a separate commercial entity . In the morpholine-3-carboxylic acid class, chirality at the 3-position directly determines peptide turn conformation: L-Mor-containing peptides preferentially adopt type VI β-turn structures, while D-Mor peptides nucleate compact folded structures with no resemblance to D-proline β-turns [1]. Substituting the (3S,6S) isomer with a racemic mixture or an incorrect diastereomer introduces an uncontrolled stereochemical variable that can alter product conformation, diastereomeric excess, or biological target engagement—outcomes that are not rectifiable by downstream purification in multi-step syntheses [1]. Generic sourcing without defined stereochemistry is therefore incompatible with applications requiring enantiopure intermediates.

Quantitative Differentiation Evidence for (3S,6S)-6-Methylmorpholine-3-carboxylic acid vs. Closest Analogs


Stereochemical Configuration: (3S,6S) vs. (3R,6R) Enantiomer and Other Diastereomers

The (3S,6S) isomer is one of four possible stereoisomers of 6-methylmorpholine-3-carboxylic acid. PubChem confirms the presence of 2 defined atom stereocenters with 0 undefined stereocenters, establishing a fully defined stereochemical identity [1]. The (3R,6R) enantiomer (CAS 1807937-15-0, cataloged as 'rel-(3R,6R)'), the (3S,6R) diastereomer (CAS 1932353-70-2), and the (3R,6S) diastereomer (CAS 1820575-52-7) are sold as distinct products by commercial suppliers . In the broader morpholine-3-carboxylic acid class, chirality at the 3-position dictates the type of β-turn structure formed in peptides, with L-Mor yielding type VI β-turns and D-Mor producing non-proline-like compact folds [2]. Although direct comparative bioactivity data for the 6-methyl congeners are not published, the established stereochemistry–conformation relationship for the morpholine-3-carboxylic acid scaffold supports the expectation that different stereoisomers will produce divergent conformational and biological outcomes [2].

asymmetric synthesis chiral building blocks stereochemical purity

Physicochemical Property Comparison: (3S,6S)-6-Methylmorpholine-3-carboxylic acid vs. Unsubstituted Morpholine-3-carboxylic acid

PubChem computed properties for (3S,6S)-6-methylmorpholine-3-carboxylic acid include XLogP3 of -2.8, topological polar surface area (TPSA) of 58.6 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, 1 rotatable bond, and a molecular weight of 145.16 g/mol [1]. The 6-methyl substituent increases the molecular weight by 14 Da and adds one additional stereocenter compared to unsubstituted morpholine-3-carboxylic acid (MW ~131.13 g/mol, 1 stereocenter). This additional methyl group increases lipophilicity (estimated ΔlogP ~+0.5 to +0.8 based on the Hansch π constant for aliphatic CH3), which can influence membrane permeability, solubility, and metabolic stability when the scaffold is incorporated into drug candidates [2]. The increased structural complexity (from 1 to 2 stereocenters) also expands the accessible chemical space for patentability and structure–activity relationship studies [2].

drug-likeness physicochemical properties lead optimization

Commercial Purity Specification: (3S,6S)-6-Methylmorpholine-3-carboxylic acid Hydrochloride vs. Racemic or Mixed-Isomer Batches

Sigma-Aldrich catalogs the (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride (CAS 1820574-21-7) with a minimum purity specification of 95% and a defined storage condition of 4°C (powder form) . Fujifilm Wako lists the same compound sourced from Enamine Ltd. with graduated pricing: 100 mg at ¥283,400; 500 mg at ¥637,600; 1 g at ¥817,100; 5 g at ¥2,370,300; and 10 g at ¥3,514,800 (Japanese Yen, as of listing date) . In contrast, racemic or mixed isomer batches (e.g., 'rac-(3R,6R)-6-methylmorpholine-3-carboxylic acid', CAS 1807937-15-0) are sold under a different catalog number with the same nominal purity but without enantiomeric excess specification, meaning the isomeric composition is not guaranteed beyond chemical purity . For stereochemically sensitive applications, the absence of an enantiomeric excess (ee) specification on racemic batches represents a critical quality gap.

quality control analytical chemistry procurement specification

Synthetic Utility as a Proline Surrogate Scaffold: Morpholine-3-carboxylic acid Class Evidence

Morpholine-3-carboxylic acid (Mor) has been validated as a proline surrogate in tetrapeptide models. NMR and molecular modeling studies demonstrate that L-Mor-containing tetrapeptides adopt a type VI β-turn conformation stabilized by a cis amide bond at the Val-Mor junction, whereas the D-Mor isomer produces compact folded structures distinct from classical D-proline β-turns [1]. A subsequent study of stereochemically dense morpholine-based scaffolds confirmed that functionalization of the morpholine ring is tolerated without significant loss of the β-turn secondary framework, and 3,4-dihydro-2H-[1,4]oxazine-containing variants produce even more compact structures via an additional γ-turn hydrogen bond [2]. The (3S,6S)-6-methyl variant extends this scaffold class by adding a 6-methyl substituent, which introduces a second stereocenter and modestly increases lipophilicity (ΔlogP ~+0.5–0.8) [3]. Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized via a practical five-step route compatible with solid-phase peptide synthesis, demonstrating the scaffold's readiness for peptidomimetic chemistry [4].

peptidomimetics beta-turn mimetics conformational analysis

Defined Application Scenarios Where (3S,6S)-6-Methylmorpholine-3-carboxylic acid Provides Measurable Advantages


Asymmetric Synthesis of Chirally Defined Pharmaceutical Intermediates

The (3S,6S) configuration provides two defined stereocenters essential for diastereoselective transformations. When incorporated as a chiral auxiliary or building block, the defined stereochemistry eliminates the uncertainty associated with racemic or mixed-isomer batches, which lack enantiomeric excess specifications . The compound's carboxylic acid group enables standard coupling reactions (amide bond formation, esterification), while the secondary amine in the morpholine ring permits N-functionalization (Boc protection, alkylation, acylation) without epimerization risk at the 3-position . This makes the compound suitable for constructing stereochemically complex pharmaceutical intermediates where both the 3-carboxy and 6-methyl stereocenters must be preserved through multiple synthetic steps.

Peptidomimetic Design Using Morpholine-Based Proline Surrogates

Morpholine-3-carboxylic acid scaffolds are validated proline surrogates that induce specific β-turn conformations in peptide models [1]. The (3S,6S)-6-methyl variant, bearing the L-Mor-equivalent stereochemistry at the 3-position, is expected to promote type VI β-turn geometry characteristic of cis amide bond-containing turn structures [1]. The 6-methyl substituent adds conformational constraint and modestly increased lipophilicity (ΔlogP ~+0.5–0.8, based on the Hansch π constant for aliphatic CH3), which can be exploited to modulate the pharmacokinetic profile of peptide-based drug candidates without disrupting turn nucleation [2]. Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been demonstrated to be compatible with solid-phase peptide synthesis protocols, confirming the practical feasibility of incorporating this scaffold class into peptidomimetic workflows [3].

Chiral Pool Expansion for Medicinal Chemistry Library Synthesis

The (3S,6S) isomer adds to the portfolio of commercially available chiral morpholine building blocks distinct from the (3R,6R) enantiomer and the (3S,6R)/(3R,6S) diastereomers, each of which is cataloged under unique CAS numbers . For medicinal chemistry groups conducting structure–activity relationship (SAR) studies, having access to all four defined stereoisomers of the 6-methylmorpholine-3-carboxylic acid scaffold enables systematic exploration of stereochemistry–activity relationships. The compound's computed properties (XLogP3: -2.8, TPSA: 58.6 Ų, MW: 145.16 g/mol) place it within favorable drug-like property space, and its two hydrogen bond donors and four acceptors provide balanced polarity for target engagement [4]. The availability of the hydrochloride salt form (CAS 1820574-21-7) with a defined purity specification (95%) from multiple reputable suppliers facilitates reproducible procurement for library production .

Analytical Method Development and Chiral Separation Validation

With 2 defined stereocenters and 4 possible stereoisomers, the 6-methylmorpholine-3-carboxylic acid system serves as a useful test case for chiral analytical method development. The (3S,6S) isomer, with its fully assigned absolute configuration per PubChem [4], can function as a reference standard for HPLC chiral stationary phase method validation, enabling quantification of enantiomeric and diastereomeric purity in reaction mixtures. This is particularly relevant for process chemistry groups seeking to establish in-process controls for stereoselective syntheses where the correct stereoisomer must be distinguished from the (3R,6R) enantiomer and the (3S,6R)/(3R,6S) diastereomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,6S)-6-Methylmorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.